Cediranib

Catalog No.
S548151
CAS No.
288383-20-0
M.F
C25H27FN4O3
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cediranib

CAS Number

288383-20-0

Product Name

Cediranib

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Molecular Formula

C25H27FN4O3

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3

InChI Key

XXJWYDDUDKYVKI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline, AZD 2171, AZD-2171, AZD2171, cediranib

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5

The exact mass of the compound Cediranib is 450.20672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Cediranib (CAS 288383-20-0), also known as AZD2171, is an orally bioavailable small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3). Functioning as an ATP-competitive tyrosine kinase inhibitor, it is distinguished by its sub-nanomolar binding affinity for VEGFR-2 (KDR), making it a high-precision anti-angiogenic reference compound for preclinical research[1]. Procuring the free base form specifically provides researchers and formulation scientists with an unadulterated active pharmaceutical ingredient (API), which is critical for generating high-concentration organic stock solutions and engineering custom lipid or nanoparticle delivery systems without the stoichiometric and pH-altering interference of a maleate counterion [2].

Substituting Cediranib with more common multi-targeted TKIs like Sunitinib or Sorafenib severely compromises target-specific potency, as these alternatives require 10- to 100-fold higher concentrations to achieve equivalent VEGFR-2 inhibition, thereby increasing the risk of off-target cellular toxicity in sensitive assays [1]. Furthermore, attempting to substitute Cediranib free base with its more common commercial salt form, Cediranib maleate, introduces critical formulation challenges. While the maleate salt offers better aqueous solubility for oral dosing, the free base is strictly required when formulating non-aqueous, polymer-based, or liposomal nanocarriers where the presence of maleic acid would disrupt encapsulation efficiency, alter local pH microenvironments, or cause unwanted ion-pairing during complexation [2].

Sub-Nanomolar VEGFR-2 Potency Compared to Standard TKIs

In comparative in vitro kinase assays, Cediranib demonstrates exceptional affinity for VEGFR-2 with an IC50 of <1 nM (typically 0.4-0.5 nM). In stark contrast, standard clinical TKIs utilized as research benchmarks require significantly higher concentrations to achieve the same inhibition: Sunitinib exhibits an IC50 of 9 nM, Pazopanib 30 nM, and Sorafenib 90 nM [1].

Evidence DimensionVEGFR-2 Inhibition (IC50)
Target Compound DataCediranib: <1 nM (0.5 nM)
Comparator Or BaselineSunitinib (9 nM) and Sorafenib (90 nM)
Quantified Difference18-fold to 180-fold higher potency for Cediranib
ConditionsIn vitro recombinant KDR/VEGFR-2 tyrosine kinase assay

Procuring Cediranib allows researchers to use picomolar to low-nanomolar dosing in cellular assays, effectively isolating VEGF-driven pathways without triggering the off-target cytotoxic effects seen at higher concentrations of Sunitinib or Sorafenib.

Kinase Selectivity: VEGFR vs. EGFR Pathway Isolation

When isolating specific angiogenic pathways, multi-kinase inhibitors often confound results by simultaneously blocking epidermal growth factor receptors (EGFR). Cediranib exhibits a high degree of selectivity, demonstrating >10,000-fold selectivity for VEGFR-2 over EGFR and erbB2 [1]. Conversely, comparators like Vandetanib (ZD6474) are dual VEGFR/EGFR inhibitors (VEGFR-2 IC50 ~40 nM; EGFR IC50 ~500 nM), making them unsuitable for isolating pure VEGF-dependent responses [2].

Evidence DimensionVEGFR-2 vs. EGFR Selectivity Margin
Target Compound DataCediranib: >10,000-fold selectivity for VEGFR over EGFR
Comparator Or BaselineVandetanib (ZD6474): Dual inhibitor (minimal selectivity margin)
Quantified DifferenceCediranib provides absolute functional isolation of VEGFR from EGFR, unlike Vandetanib
ConditionsCellular phosphorylation assays (HUVEC vs. A549/tumor cell lines)

For mechanistic studies of tumor microenvironments, Cediranib is the optimal procurement choice to ensure that observed anti-proliferative effects are strictly VEGF-mediated and not confounded by EGFR inhibition.

Free Base vs. Maleate Salt: Solubility and Formulation Compatibility

The physical form of Cediranib profoundly impacts its processability. The free base (CAS 288383-20-0) possesses extremely low aqueous solubility (0.0006 mg/mL at pH 8.1) but exceptional solubility in organic solvents like DMSO. In contrast, the maleate salt is optimized for aqueous environments (1.9 mg/mL at pH 4.4)[1]. For advanced drug delivery research, such as cyclodextrin complexation or liposomal loading, the free base is often required to avoid the acidic counterion (maleic acid) which can disrupt pH-sensitive lipid bilayers or alter encapsulation thermodynamics [2].

Evidence DimensionAqueous vs. Organic Solubility Profile
Target Compound DataFree Base: 0.0006 mg/mL (water), highly soluble in DMSO
Comparator Or BaselineMaleate Salt: 1.9 mg/mL (water)
Quantified DifferenceFree base offers near-exclusive organic solubility, eliminating counterion interference
ConditionsStandard ambient temperature solubility testing (pH 8.1 for free base, pH 4.4 for maleate)

Material scientists and formulation engineers must procure the free base to control exact stoichiometric ratios during nanocarrier synthesis and to achieve ultra-high concentration DMSO stocks for high-throughput screening.

High-Throughput Screening (HTS) for Angiogenesis Inhibitors

Due to its sub-nanomolar potency and high organic solubility, Cediranib free base is a highly effective positive control and benchmark compound for HTS campaigns targeting the VEGF pathway. Its high target affinity allows for highly diluted, low-volume dispensing, conserving DMSO tolerance limits in sensitive cell-based assays [1].

Mechanistic Uncoupling of VEGFR and EGFR Pathways

In complex tumor microenvironment models where both VEGF and EGF are active, Cediranib is the preferred procurement choice over dual-inhibitors like Vandetanib. Its >10,000-fold selectivity margin ensures that researchers can definitively attribute anti-proliferative or anti-migratory effects solely to VEGFR-2 blockade [2].

Custom Nanocarrier and Liposomal Formulation Development

For industrial formulation scientists developing novel targeted delivery systems (e.g., PLGA nanoparticles, solid lipid nanoparticles), the free base form is critical. It allows for direct encapsulation into hydrophobic cores without the risk of maleic acid counterions altering the internal pH of the nanoparticle or prematurely degrading pH-sensitive polymers [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

450.20671890 Da

Monoisotopic Mass

450.20671890 Da

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NQU9IPY4K9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H361 (80%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (80%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of liver cancer, advanced non-small cell lung cancer (NSCLC), advanced colorectal cancer (CRC) and other solid tumors.

Pharmacology

Cediranib is a once-daily, orally available, highly potent and selective VEGF signalling inhibitor that inhibits all three VEGF receptors. The preclinical profile of Cediranib indicates that it has the potential to be the 'best in class' VEGF signalling inhibitor. Phase I data indicate that Cediranib is generally well tolerated, with the most common dose related adverse events being diarrhoea, hoarseness, headache and hypertension.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE32 - Cedirani

Mechanism of Action

Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR1 (FLT1) [HSA:2321] [KO:K05096]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

288383-20-0

Absorption Distribution and Excretion

Available following oral administration.

Wikipedia

Cediranib

Biological Half Life

12 to 35 hours

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Al-Huniti N, Petersson K, Tang W, Masson E, Li J. Population exposure-safety analysis of cediranib for Phase I and II studies in patients with cancer. Br J Clin Pharmacol. 2017 Dec 22. doi: 10.1111/bcp.13495. [Epub ahead of print] PubMed PMID: 29274100.
2: Andronesi OC, Esmaeili M, Borra RJH, Emblem K, Gerstner ER, Pinho MC, Plotkin SR, Chi AS, Eichler AF, Dietrich J, Ivy SP, Wen PY, Duda DG, Jain R, Rosen BR, Sorensen GA, Batchelor TT. Early changes in glioblastoma metabolism measured by MR spectroscopic imaging during combination of anti-angiogenic cediranib and chemoradiation therapy are associated with survival. NPJ Precis Oncol. 2017;1. pii: 20. doi: 10.1038/s41698-017-0020-3. Epub 2017 Jun 12. PubMed PMID: 29202103; PubMed Central PMCID: PMC5708878.
3: Orbegoso C, Marquina G, George A, Banerjee S. The role of Cediranib in ovarian cancer. Expert Opin Pharmacother. 2017 Oct;18(15):1637-1648. doi: 10.1080/14656566.2017.1383384. PubMed PMID: 28933580.
4: Tsao AS, Moon J, Wistuba II, Vogelzang NJ, Kalemkerian GP, Redman MW, Gandara DR, Kelly K. Phase I Trial of Cediranib in Combination with Cisplatin and Pemetrexed in Chemonaive Patients with Unresectable Malignant Pleural Mesothelioma (SWOG S0905). J Thorac Oncol. 2017 Aug;12(8):1299-1308. doi: 10.1016/j.jtho.2017.05.021. Epub 2017 Jun 6. PubMed PMID: 28599887; PubMed Central PMCID: PMC5690479.
5: Lee JM, Cimino-Mathews A, Peer CJ, Zimmer A, Lipkowitz S, Annunziata CM, Cao L, Harrell MI, Swisher EM, Houston N, Botesteanu DA, Taube JM, Thompson E, Ogurtsova A, Xu H, Nguyen J, Ho TW, Figg WD, Kohn EC. Safety and Clinical Activity of the Programmed Death-Ligand 1 Inhibitor Durvalumab in Combination With Poly (ADP-Ribose) Polymerase Inhibitor Olaparib or Vascular Endothelial Growth Factor Receptor 1-3 Inhibitor Cediranib in Women's Cancers: A Dose-Escalation, Phase I Study. J Clin Oncol. 2017 Jul 1;35(19):2193-2202. doi: 10.1200/JCO.2016.72.1340. Epub 2017 May 4. PubMed PMID: 28471727; PubMed Central PMCID: PMC5493052.
6: Jiang W, Liu P, Li X, Wang P. Identification of target genes of cediranib in alveolar soft part sarcoma using a gene microarray. Oncol Lett. 2017 Apr;13(4):2623-2630. doi: 10.3892/ol.2017.5779. Epub 2017 Feb 24. PubMed PMID: 28454442; PubMed Central PMCID: PMC5403492.
7: Stark DP, Cook A, Brown JM, Brundage MD, Embleton AC, Kaplan RS, Raja FA, Swart AMW, Velikova G, Qian W, Ledermann JA. Quality of life with cediranib in relapsed ovarian cancer: The ICON6 phase 3 randomized clinical trial. Cancer. 2017 Jul 15;123(14):2752-2761. doi: 10.1002/cncr.30657. Epub 2017 Mar 24. PubMed PMID: 28339098; PubMed Central PMCID: PMC5516140.
8: Li J, Al-Huniti N, Henningsson A, Tang W, Masson E. Population pharmacokinetic and exposure simulation analysis for cediranib (AZD2171) in pooled Phase I/II studies in patients with cancer. Br J Clin Pharmacol. 2017 Aug;83(8):1723-1733. doi: 10.1111/bcp.13266. Epub 2017 Mar 27. PubMed PMID: 28213941; PubMed Central PMCID: PMC5510068.
9: Melsens E, Verberckmoes B, Rosseel N, Vanhove C, Descamps B, Pattyn P, Ceelen W. The VEGFR Inhibitor Cediranib Improves the Efficacy of Fractionated Radiotherapy in a Colorectal Cancer Xenograft Model. Eur Surg Res. 2017;58(3-4):95-108. doi: 10.1159/000452741. Epub 2016 Dec 22. PubMed PMID: 28002822.
10: Tang W, McCormick A, Li J, Masson E. Clinical Pharmacokinetics and Pharmacodynamics of Cediranib. Clin Pharmacokinet. 2017 Jul;56(7):689-702. doi: 10.1007/s40262-016-0488-y. Review. PubMed PMID: 27943222.
11: Bordinhão AL, Evangelista AF, Oliveira RJ, Macedo T, Silveira HC, Reis RM, Marques MM. MicroRNA profiling in human breast cancer cell lines exposed to the anti-neoplastic drug cediranib. Oncol Rep. 2016 Dec;36(6):3197-3206. doi: 10.3892/or.2016.5153. Epub 2016 Oct 7. PubMed PMID: 27748845.
12: Brown N, McBain C, Nash S, Hopkins K, Sanghera P, Saran F, Phillips M, Dungey F, Clifton-Hadley L, Wanek K, Krell D, Jeffries S, Khan I, Smith P, Mulholland P. Multi-Center Randomized Phase II Study Comparing Cediranib plus Gefitinib with Cediranib plus Placebo in Subjects with Recurrent/Progressive Glioblastoma. PLoS One. 2016 May 27;11(5):e0156369. doi: 10.1371/journal.pone.0156369. eCollection 2016. PubMed PMID: 27232884; PubMed Central PMCID: PMC4883746.
13: Ledermann JA, Embleton AC, Raja F, Perren TJ, Jayson GC, Rustin GJS, Kaye SB, Hirte H, Eisenhauer E, Vaughan M, Friedlander M, González-Martín A, Stark D, Clark E, Farrelly L, Swart AM, Cook A, Kaplan RS, Parmar MKB; ICON6 collaborators. Cediranib in patients with relapsed platinum-sensitive ovarian cancer (ICON6): a randomised, double-blind, placebo-controlled phase 3 trial. Lancet. 2016 Mar 12;387(10023):1066-1074. doi: 10.1016/S0140-6736(15)01167-8. Erratum in: Lancet. 2016 Apr 23;387(10029):1722. PubMed PMID: 27025186.
14: Drazin D, Al-Khouja L, Patel A, Hu J, Phuphanich S. Long-term Remission Over Six Years for a Patient with Recurrent Glioblastoma Treated with Cediranib/Lomustine. Cureus. 2016 Jan 16;8(1):e460. doi: 10.7759/cureus.460. PubMed PMID: 26929887; PubMed Central PMCID: PMC4757029.
15: Ivy SP, Liu JF, Lee JM, Matulonis UA, Kohn EC. Cediranib, a pan-VEGFR inhibitor, and olaparib, a PARP inhibitor, in combination therapy for high grade serous ovarian cancer. Expert Opin Investig Drugs. 2016;25(5):597-611. doi: 10.1517/13543784.2016.1156857. Epub 2016 Mar 16. Review. PubMed PMID: 26899229.
16: McWhirter E, Quirt I, Gajewski T, Pond G, Wang L, Hui J, Oza A. A phase II study of cediranib, an oral VEGF inhibitor, in previously untreated patients with metastatic or recurrent malignant melanoma. Invest New Drugs. 2016 Apr;34(2):231-5. doi: 10.1007/s10637-016-0324-0. Epub 2016 Feb 3. PubMed PMID: 26841902.
17: Powles T, Brown J, Larkin J, Jones R, Ralph C, Hawkins R, Chowdhury S, Boleti E, Bhal A, Fife K, Webb A, Crabb S, Geldart T, Hill R, Dunlop J, Hall PE, McLaren D, Ackerman C, Beltran L, Nathan P. A randomized, double-blind phase II study evaluating cediranib versus cediranib and saracatinib in patients with relapsed metastatic clear-cell renal cancer (COSAK). Ann Oncol. 2016 May;27(5):880-6. doi: 10.1093/annonc/mdw014. Epub 2016 Jan 22. PubMed PMID: 26802156.
18: Ruscito I, Gasparri ML, Marchetti C, De Medici C, Bracchi C, Palaia I, Imboden S, Mueller MD, Papadia A, Muzii L, Panici PB. Cediranib in ovarian cancer: state of the art and future perspectives. Tumour Biol. 2016 Mar;37(3):2833-9. doi: 10.1007/s13277-015-4781-4. Epub 2016 Jan 11. Review. PubMed PMID: 26753963.
19: Lobo MR, Kukino A, Tran H, Schabel MC, Springer CS Jr, Gillespie GY, Grafe MR, Woltjer RL, Pike MM. Synergistic Antivascular and Antitumor Efficacy with Combined Cediranib and SC6889 in Intracranial Mouse Glioma. PLoS One. 2015 Dec 8;10(12):e0144488. doi: 10.1371/journal.pone.0144488. eCollection 2015. PubMed PMID: 26645398; PubMed Central PMCID: PMC4672903.
20: Tewari KS. Clinical implications for cediranib in advanced cervical cancer. Lancet Oncol. 2015 Nov;16(15):1447-8. doi: 10.1016/S1470-2045(15)00252-1. Epub 2015 Oct 22. PubMed PMID: 26474520.

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